molecular formula C9H12Cl2N2 B12123304 2-Amino-1-(methylamino)-1-(2,6-dichlorophenyl)ethane

2-Amino-1-(methylamino)-1-(2,6-dichlorophenyl)ethane

Cat. No.: B12123304
M. Wt: 219.11 g/mol
InChI Key: ZAECCYQEMWHUQD-UHFFFAOYSA-N
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Description

2-Amino-1-(methylamino)-1-(2,6-dichlorophenyl)ethane is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methylamino group, and a dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(methylamino)-1-(2,6-dichlorophenyl)ethane typically involves the reaction of 2,6-dichlorobenzaldehyde with methylamine and ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(methylamino)-1-(2,6-dichlorophenyl)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-Amino-1-(methylamino)-1-(2,6-dichlorophenyl)ethane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(methylamino)-1-(2,6-dichlorophenyl)ethane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(methylamino)-1-(2,4-dichlorophenyl)ethane
  • 2-Amino-1-(methylamino)-1-(2,5-dichlorophenyl)ethane
  • 2-Amino-1-(methylamino)-1-(3,4-dichlorophenyl)ethane

Uniqueness

2-Amino-1-(methylamino)-1-(2,6-dichlorophenyl)ethane is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H12Cl2N2

Molecular Weight

219.11 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-N-methylethane-1,2-diamine

InChI

InChI=1S/C9H12Cl2N2/c1-13-8(5-12)9-6(10)3-2-4-7(9)11/h2-4,8,13H,5,12H2,1H3

InChI Key

ZAECCYQEMWHUQD-UHFFFAOYSA-N

Canonical SMILES

CNC(CN)C1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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